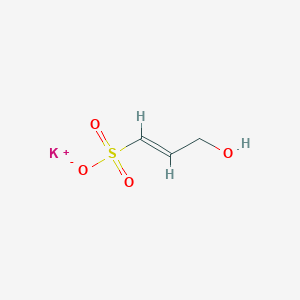
potassium;(E)-3-hydroxyprop-1-ene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium;(E)-3-hydroxyprop-1-ene-1-sulfonate is an organic compound that features a potassium ion bonded to a sulfonate group, which is further connected to a hydroxypropene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium;(E)-3-hydroxyprop-1-ene-1-sulfonate typically involves the reaction of (E)-3-hydroxyprop-1-ene-1-sulfonic acid with a potassium base. The reaction is carried out in an aqueous medium, where the sulfonic acid is neutralized by the potassium base, resulting in the formation of the potassium salt. The reaction conditions generally include maintaining a controlled temperature and pH to ensure the complete conversion of the acid to its potassium salt form.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous process involving the neutralization of (E)-3-hydroxyprop-1-ene-1-sulfonic acid with potassium hydroxide. The process is optimized to ensure high yield and purity of the final product, with careful control of reaction parameters such as temperature, concentration, and mixing rates.
Chemical Reactions Analysis
Types of Reactions
Potassium;(E)-3-hydroxyprop-1-ene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The double bond in the propene moiety can be reduced to form a saturated hydrocarbon.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for the reduction of the double bond.
Substitution: Nucleophiles such as amines or thiols can react with the sulfonate group under mild conditions.
Major Products
Oxidation: Formation of (E)-3-oxoprop-1-ene-1-sulfonate.
Reduction: Formation of potassium;(E)-3-hydroxypropane-1-sulfonate.
Substitution: Formation of various substituted sulfonates depending on the nucleophile used.
Scientific Research Applications
Potassium;(E)-3-hydroxyprop-1-ene-1-sulfonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Investigated for its potential role in biochemical pathways and as a probe in studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of potassium;(E)-3-hydroxyprop-1-ene-1-sulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonate group can form ionic interactions with positively charged sites on proteins, while the hydroxypropene moiety can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Potassium methanesulfonate: Similar sulfonate group but lacks the hydroxypropene moiety.
Potassium ethane-1-sulfonate: Similar sulfonate group but with a different hydrocarbon chain.
Potassium propanesulfonate: Similar hydrocarbon chain but lacks the hydroxy group.
Uniqueness
Potassium;(E)-3-hydroxyprop-1-ene-1-sulfonate is unique due to the presence of both a hydroxy group and a double bond in the propene moiety, which provides distinct chemical reactivity and potential for diverse applications compared to its similar compounds.
Properties
IUPAC Name |
potassium;(E)-3-hydroxyprop-1-ene-1-sulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O4S.K/c4-2-1-3-8(5,6)7;/h1,3-4H,2H2,(H,5,6,7);/q;+1/p-1/b3-1+; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJJWCJAUTZUZDB-KSMVGCCESA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=CS(=O)(=O)[O-])O.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(/C=C/S(=O)(=O)[O-])O.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5KO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 4-[4-(2-hydroxyethoxy)phenyl]-2,4-dioxobutanoate](/img/structure/B8038960.png)
![Methyl 4-[3-(2-hydroxyethoxy)phenyl]-2,4-dioxobutanoate](/img/structure/B8038963.png)
![(4-Nitrophenyl)methyl 7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B8038967.png)
![2-[4-[4-(5-Amino-3-methylpyrazol-1-yl)phenyl]phenyl]-5-methylpyrazol-3-amine](/img/structure/B8038969.png)
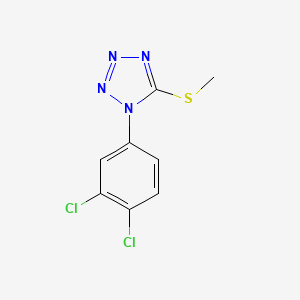
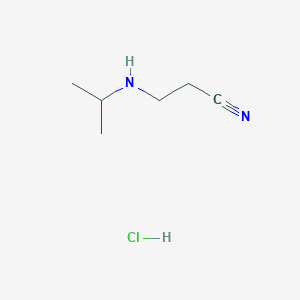
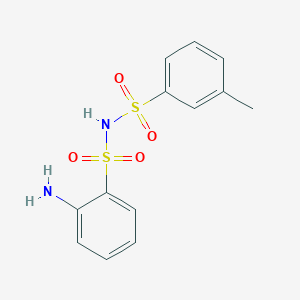
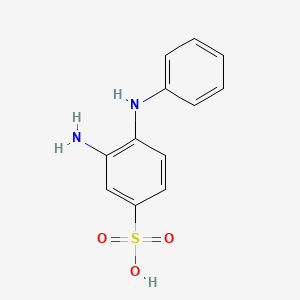
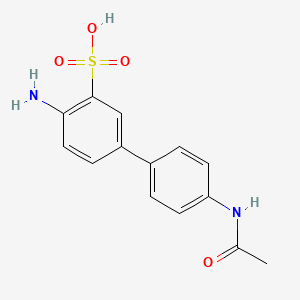
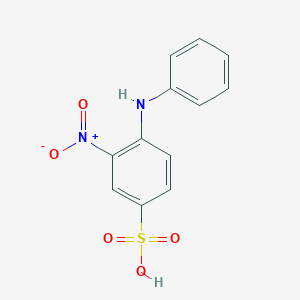
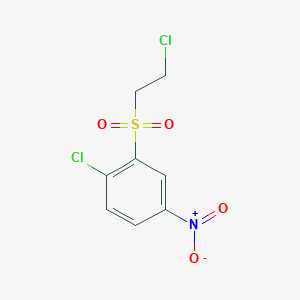
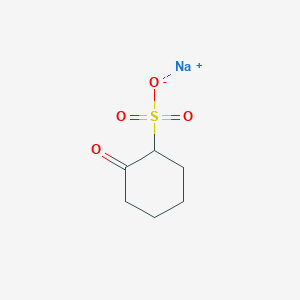
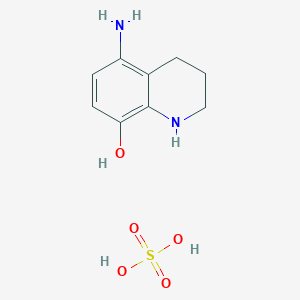
![2-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B8039064.png)
